2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine
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Overview
Description
2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound features a cyclopropylmethyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the cyclopropylmethyl group. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, known for its antifungal properties.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position, used in sunscreen formulations.
Uniqueness
2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H13N3/c12-8-3-4-9-10(6-8)14-11(13-9)5-7-1-2-7/h3-4,6-7H,1-2,5,12H2,(H,13,14) |
InChI Key |
VOLPKBABIVSZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
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